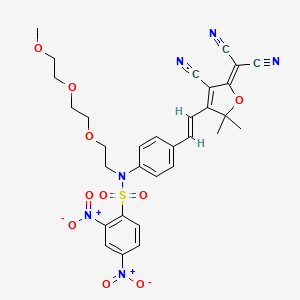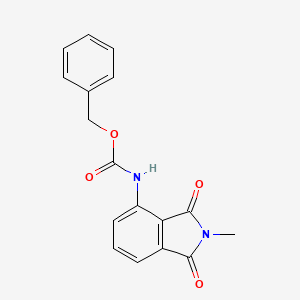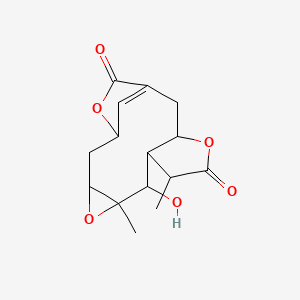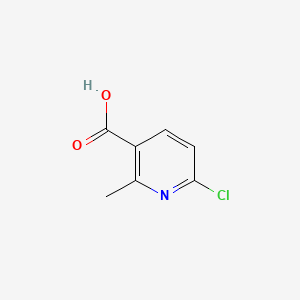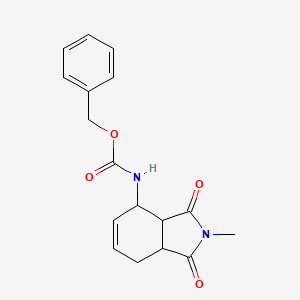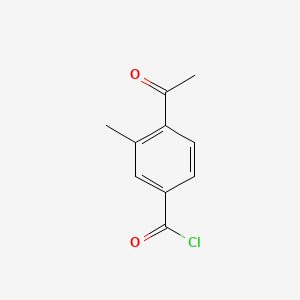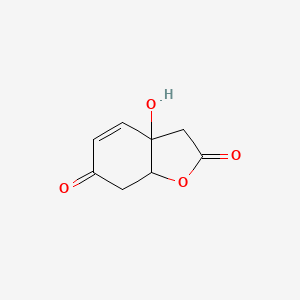
1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide” is a chemical compound with the molecular formula C8H8O4 . It is also known by other names such as “3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione” and "3a-Hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione" . This compound is a potent anti-ulcer agent .
Molecular Structure Analysis
The molecular weight of “1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide” is 168.15 g/mol . The InChI string representation of its structure is “InChI=1S/C8H8O4/c9-5-1-2-8(11)4-7(10)12-6(8)3-5/h1-2,6,11H,3-4H2” and the corresponding SMILES string is "C1C2C(CC(=O)O2)(C=CC1=O)O" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. It has no rotatable bonds. The Exact Mass and Monoisotopic Mass are both 168.04225873 g/mol. The Topological Polar Surface Area is 63.6 Ų. It has a Heavy Atom Count of 12 and a Complexity of 281 .Scientific Research Applications
Chemical Synthesis and Catalytic Oxidation
The compound 1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, as part of the broader category of cyclohexene oxidation products, has significant implications in the field of chemical synthesis. Research highlights the controlled and selective catalytic oxidation of cyclohexene, producing various oxidation states and functional groups. This process is synthetically valuable, offering intermediates for the chemical industry. Advances in this area emphasize the importance of selective oxidation for targeted product generation, underscoring the compound's role in both academic and industrial applications (Cao et al., 2018).
Heterocyclic Compound Synthesis
The compound also relates to the synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds, showcasing its significance in the development of heterocyclic chemistry. These compounds, synthesized through dehydration and other processes, are crucial for creating electrophilic entities and chiral synthons. This area of research provides insights into the synthesis strategies and the potential of these compounds in various scientific and industrial applications (Sainsbury).
Biological Activity and Pharmacology
The broader class of compounds including 1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide is also explored for their biological activity. Specifically, oxadiazole derivatives, which share structural similarities with this compound, demonstrate a wide range of pharmacological activities. These include antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer properties. The synthesis of novel oxadiazole derivatives and the investigation of their chemical and biological behaviors have been a focal point of research, suggesting the potential for developing new therapeutic agents (Wang et al., 2022).
Material Science and Chemical Engineering
In material science and chemical engineering, the synthesis and application of heterocyclic compounds, including those related to 1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, are crucial. These compounds serve as key intermediates in developing materials with specific properties and functions. For example, the chemical recycling of polymers like poly(ethylene terephthalate) (PET) involves breaking down and reforming molecular structures, where knowledge of such compounds can be integral (Karayannidis & Achilias, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, also known as 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione, is primarily used as an anti-ulcer agent
Mode of Action
It is known to exhibit potent anti-ulcer activity
Biochemical Pathways
Given its anti-ulcer properties , it may be involved in the regulation of gastric acid secretion or the protection of gastric mucosa, but this is speculative and requires further investigation.
Result of Action
It is known to exhibit potent anti-ulcer activity , suggesting that it may have protective effects on the gastric mucosa or regulatory effects on gastric acid secretion.
properties
IUPAC Name |
3a-hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-1-2-8(11)4-7(10)12-6(8)3-5/h1-2,6,11H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTIRZSUTZHBAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)(C=CC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of finding 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?
A1: This compound, also known as 1-oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, represents a significant finding as it is likely biogenetically linked to pyrrolidine alkaloids also identified in Jacobaea gigantea [, ]. This is particularly interesting because pyrrolidine alkaloids were previously unreported in the Jacobaea/Senecio genera. The co-occurrence of these compounds suggests a shared biosynthetic pathway and warrants further investigation into their potential synergistic activities.
Q2: How was 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione isolated from Jacobaea gigantea?
A2: Researchers successfully isolated 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione from the n-butanolic fraction of Senecio giganteus (synonym: Jacobaea gigantea) flowers []. This was achieved by employing Fast Centrifugal Partition Chromatography (FCPC), a technique that enables the rapid isolation of target compounds from complex mixtures. The structure was confirmed through spectroscopic analysis including UV, 1H NMR, 13C NMR, and mass spectrometry.
Q3: What other types of compounds were found alongside 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?
A3: In addition to 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione, researchers identified a range of other phenolic compounds in Jacobaea gigantea. These included another quinone derivative, jacaranone, as well as chlorogenic acid, hyperoside, quercetin 3-O-β-D-robinobioside, isorhamnetin-3-O-β-D-glucuronide, quercetin-3-O-β-D-glucuronide, and isorhamnetin-3-O-β-D-glucuronide-6″-methyl ester []. The presence of these diverse compounds highlights the rich chemical diversity found within this plant species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

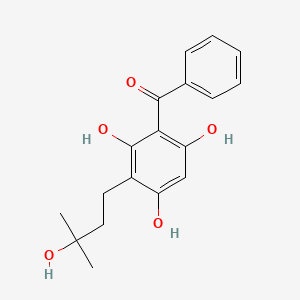
palladium Tetrafluoroborate](/img/no-structure.png)
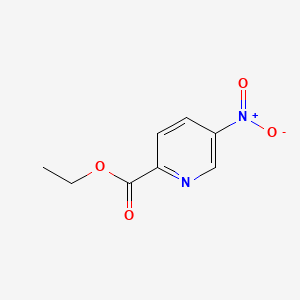
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
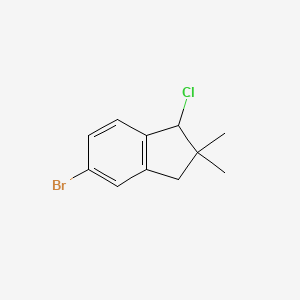
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
